

Application Notes and Protocols for NOTP Chelation of Metal Ions

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Introduction

1,4,7-triazacyclononane-N,N',N"-tris(methylenephosphonic acid), commonly known as **NOTP** or TRAP, is a macrocyclic bifunctional chelator that has garnered significant interest in the fields of radiopharmacy and drug development. Its rigid triazacyclononane backbone, combined with three pendant phosphonic acid arms, provides a high-affinity coordination site for a variety of metal ions. This unique structure imparts favorable properties for applications in medical imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.

This document provides detailed application notes and experimental protocols for the chelation of various metal ions using **NOTP**. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of metal-based diagnostics and therapeutics.

Data Presentation: Stability of Metal-NOTP Complexes

The stability of the metal-chelator complex is a critical parameter for in vivo applications, as it determines the likelihood of the metal ion being released and accumulating in non-target tissues. The thermodynamic stability of a complex is quantified by its stability constant (log K).



While a comprehensive, experimentally determined dataset for **NOTP** with all relevant metal ions is not readily available in a single source, the following table summarizes available data for **NOTP** and structurally similar chelators to provide a comparative overview.

| Metal Ion | Chelator | Log K | Conditions | Reference |
|-----------|----------------|-------|---------------|-----------|
| Cu(II) | TRAP-conjugate | 17.6 | 298 K, pH 4 | [1] |
| Ga(III) | Malonic Acid | 18.53 | Not Specified | [2] |
| Ga(III) | Dpaa.dab | 22.08 | Not Specified | [2] |
| Ga(III) | Dpaa.ga | 18.36 | Not Specified | [2] |

Note: TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid))) is structurally very similar to **NOTP**. The stability constants for Gallium(III) with other ligands are provided for context. The development of a comprehensive stability constant table for **NOTP** with a wider range of metal ions is an ongoing area of research.

Experimental ProtocolsSynthesis of NOTP Chelator

The synthesis of **NOTP** involves a multi-step process, starting with the preparation of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the phosphonomethylation of the amine groups.

a. Synthesis of 1,4,7-Triazacyclononane (TACN)

A common method for synthesizing the TACN backbone is the Richman-Atkins synthesis. This procedure involves the reaction of diethylenetriamine with a tosylating agent, followed by cyclization.

- Step 1: Tosylation of Diethylenetriamine: Diethylenetriamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to protect the amine groups.
- Step 2: Cyclization: The resulting tosylated intermediate is then reacted with ethylene glycol ditosylate in a high-dilution environment to promote intramolecular cyclization.

Methodological & Application





 Step 3: Detosylation: The protecting tosyl groups are removed using a strong acid, such as hydrobromic acid or sulfuric acid, to yield the TACN macrocycle.

A detailed protocol for the synthesis of TACN can be found in various organic synthesis literature.[3][4][5]

b. Synthesis of (1,4,7-triazacyclononane-1,4,7-triyl)tris(methylenephosphonic acid) (**NOTP**)

The phosphonomethylation of the TACN macrocycle can be achieved through a Mannich-type reaction.

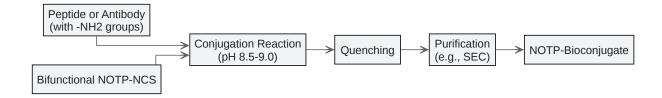
- Materials:
 - 1,4,7-Triazacyclononane (TACN)
 - Phosphorous acid
 - Formaldehyde (37% aqueous solution)
 - Hydrochloric acid (concentrated)
 - Ethanol
 - Deionized water
- Procedure:
 - Dissolve TACN in a mixture of concentrated hydrochloric acid and deionized water.
 - Add phosphorous acid to the solution and stir until it is completely dissolved.
 - Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature below 60°C.
 - After the addition is complete, heat the mixture to reflux for several hours.
 - Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.



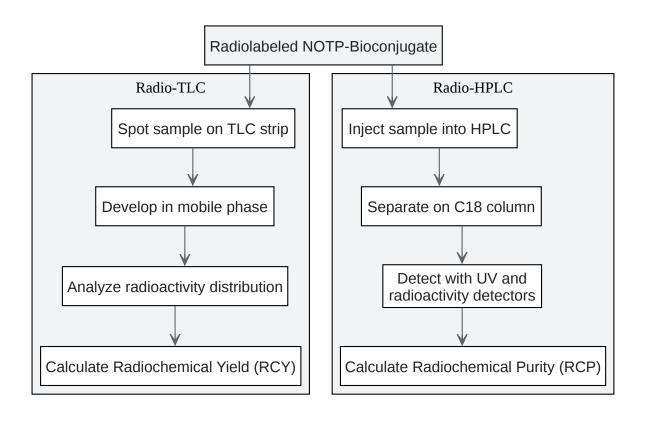
- Filter the crude product and wash it with cold ethanol.
- Recrystallize the crude product from a mixture of water and ethanol to obtain pure NOTP.

Note: This is a generalized procedure. For a detailed synthesis protocol of a similar phosphonic acid derivative of a macrocycle (DOTMP from DOTA), refer to the literature.[6] The synthesis should be performed by chemists experienced in organic synthesis.









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